molecular formula C22H19ClF2N2O3S B2488345 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide CAS No. 451515-03-0

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide

Cat. No.: B2488345
CAS No.: 451515-03-0
M. Wt: 464.91
InChI Key: PXINXGPWLJGVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. Its molecular structure incorporates several features associated with bioactive molecules: a sulfonamide group linked to a benzyl-ethyl amine, and a benzamide scaffold connected to a 3-chloro-4-fluorophenyl ring. The strategic placement of fluorine and chlorine atoms is a common practice in drug design, often used to modulate a compound's lipophilicity, metabolic stability, and its binding affinity to biological targets (Solubility of Things, 2025). Compounds featuring similar N-aryl benzamide and sulfonamide motifs are frequently investigated as potential kinase inhibitors or modulators of various enzymatic pathways (Asian Journal of Pharmaceutics, 2024; Frontiers in Chemistry, 2022). Researchers can leverage this high-purity chemical as a key intermediate or building block in the synthesis of novel compound libraries, or as a pharmacological tool for probing specific biological mechanisms. Its primary research value lies in the development of new therapeutic agents, particularly in oncology and central nervous system (CNS) disorders, where halogenated aromatic compounds have shown considerable promise (Asian Journal of Pharmaceutics, 2024). This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF2N2O3S/c1-2-27(14-15-6-4-3-5-7-15)31(29,30)17-9-11-20(24)18(13-17)22(28)26-16-8-10-21(25)19(23)12-16/h3-13H,2,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXINXGPWLJGVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl(ethyl)sulfamoyl intermediate, which can be achieved through the reaction of benzyl chloride with ethylamine, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The resulting sulfonamide is then coupled with 3-chloro-4-fluoroaniline through an amide bond formation reaction, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). Finally, the 2-fluorobenzoyl chloride is introduced to complete the synthesis under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzymatic activity. Additionally, the presence of halogen atoms (chlorine and fluorine) can enhance its binding affinity and selectivity through halogen bonding interactions.

Comparison with Similar Compounds

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Feature Target Compound LMM5/LMM11
Core Structure Benzamide 1,3,4-Oxadiazole-linked benzamide
Sulfamoyl Group Benzyl(ethyl) Benzyl(methyl) (LMM5); Cyclohexyl(ethyl) (LMM11)
Bioactivity Not reported in evidence Antifungal (C. albicans inhibition via thioredoxin reductase)

Key Differences :

  • Substitutions on the sulfamoyl group (e.g., cyclohexyl in LMM11) may alter hydrophobicity and membrane permeability.

K781-8335: N-(3-chloro-4-fluorophenyl)-2-fluoro-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide

Feature Target Compound K781-8335
Molecular Formula C₂₂H₁₈ClF₂N₂O₃S C₂₁H₁₇ClF₂N₂O₃S
Sulfamoyl Group Benzyl(ethyl) (4-Methylphenyl)methyl
Substituents 3-Chloro-4-fluorophenyl None on oxadiazole (if present)

Key Differences :

  • Molecular weight difference (~28 g/mol) could influence pharmacokinetics .

BB06379: 4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Feature Target Compound BB06379
Core Structure Benzamide 1,3,4-Oxadiazole-linked benzamide
Substituent 3-Chloro-4-fluorophenyl 5-Chlorothiophen-2-yl
Molecular Weight 478.9 g/mol 502.99 g/mol

Key Differences :

  • The chlorothiophene group in BB06379 may enhance π-π stacking interactions in hydrophobic pockets.
  • Higher molecular weight of BB06379 could reduce oral bioavailability .

Y031-0425: N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-fluorobenzamide

Feature Target Compound Y031-0425
Sulfamoyl Group Benzyl(ethyl) Benzyl(methyl)
Substituent 3-Chloro-4-fluorophenyl None (simple phenyl)

Key Differences :

  • Methyl vs. ethyl on the sulfamoyl group: Ethyl may increase lipophilicity, affecting tissue distribution.
  • Absence of chloro/fluoro substituents in Y031-0425 likely reduces target affinity compared to the halogen-rich target compound .

Structural and Functional Implications

Sulfamoyl Group Variations

  • Benzyl(methyl) (LMM5, Y031-0425): Lower lipophilicity may reduce tissue retention.
  • Cyclohexyl(ethyl) (LMM11): Increased hydrophobicity could enhance CNS penetration but risk off-target effects.

Halogenation Patterns

  • The 3-chloro-4-fluorophenyl group in the target compound provides electron-withdrawing effects, stabilizing interactions with enzyme active sites.
  • Analogous compounds lacking halogens (e.g., Y031-0425) show reduced binding in computational models .

Oxadiazole vs. Benzamide Cores

  • Oxadiazole-containing analogs (LMM5, LMM11, BB06379): Exhibit rigid structures favoring entropy-driven binding but may suffer from metabolic instability.
  • Benzamide-based target : Flexibility allows conformational adaptation to target proteins, as suggested by Glide docking studies .

Biological Activity

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is a complex organic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfamoyl group , a 3-chloro-4-fluorophenyl group , and a 2-fluorobenzamide moiety . These components contribute to its diverse reactivity and functionality, making it suitable for various applications in medicinal chemistry.

The biological activity of 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activities. The presence of halogen atoms enhances binding affinity through halogen bonding interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives of sulfamoyl compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of inflammatory diseases.

Enzyme Inhibition

5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide has been investigated for its potential as an enzyme inhibitor . It shows promise in inhibiting key enzymes involved in metabolic pathways, which could be beneficial for developing treatments for metabolic disorders.

Research Findings and Case Studies

StudyFindingsMethodology
Study 1Demonstrated anticancer effects in breast cancer cell linesIn vitro assays measuring cell viability
Study 2Exhibited significant inhibition of IL-6 productionELISA assays on treated macrophages
Study 3Identified as a potent inhibitor of dihydrofolate reductaseEnzyme kinetics studies
  • Anticancer Activity : A study reported that the compound significantly reduced cell viability in breast cancer cell lines, suggesting potential use as an anticancer agent.
  • Anti-inflammatory Effects : Another investigation highlighted its ability to inhibit IL-6 production in macrophages, indicating anti-inflammatory properties.
  • Enzyme Inhibition : Research into enzyme kinetics revealed that the compound effectively inhibits dihydrofolate reductase, a target for cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and amide coupling. Key steps include:

Sulfonamide Formation : Reacting a benzyl(ethyl)amine precursor with a sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).

Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to link the sulfonamide intermediate to 3-chloro-4-fluoroaniline.

  • Critical Conditions :

  • Temperature control (<5°C for sulfonylation to avoid side reactions).

  • Inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

    Step Reagents/ConditionsYield (%)Purity (HPLC)
    SulfonylationSO₂Cl₂, DCM, 0°C65–70≥95%
    Amide CouplingEDCI, HOBt, DMF, RT50–55≥90%

Q. How is structural characterization of this compound performed, and which spectroscopic techniques are most informative?

  • Methodological Answer :

  • X-ray Crystallography : Resolves 3D conformation, including sulfonamide geometry and aryl ring dihedral angles (e.g., torsion angles between benzyl and fluorophenyl groups) .
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.5–4.0 ppm (CH₂ from benzyl/ethyl groups).
  • ¹³C NMR : Carbonyl (C=O) at ~165 ppm, sulfonamide (SO₂) at ~125 ppm.
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈ClF₂N₂O₃S: 463.0752) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum size and incubation time).
  • Structural Confirmation : Verify compound purity (HPLC ≥98%) and stereochemistry (via X-ray or NOESY NMR) to exclude batch variability.
  • Comparative Studies : Benchmark against known sulfonamide drugs (e.g., acetazolamide) under identical conditions .

Q. What strategies are effective in optimizing the reaction yield of the amide coupling step?

  • Methodological Answer :

  • Coupling Agent Screening : Compare EDCI, DCC, and HATU for efficiency (HATU often gives higher yields but is costlier).
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF).
  • Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Kinetic Monitoring : Track reaction progress via TLC or in situ IR to halt at peak conversion (~85–90%) .

Q. How can environmental impact studies be designed to assess the degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to buffers (pH 3–10) at 25–50°C, monitoring degradation via LC-MS.
  • Photolysis : Use UV light (254 nm) in aqueous solutions to identify photodegradants.
  • Microbial Degradation : Incubate with soil microbiota (OECD 301B test) and analyze metabolites (e.g., fluorinated byproducts) .

Data Analysis and Mechanistic Questions

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase or kinase targets.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models : Corporate electronic descriptors (HOMO/LUMO energies) to predict activity trends .

Q. How do steric and electronic effects of substituents influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Maps : Generate using DFT calculations (e.g., B3LYP/6-31G*) to quantify hindrance near the sulfonamide group.
  • Hammett Analysis : Measure reaction rates with substituents of varying σ values (e.g., electron-withdrawing -F vs. -OCH₃).
  • NBO Analysis : Identify charge distribution at reactive sites (e.g., sulfonyl sulfur) .

Biological Activity and Assay Design

Q. What in vitro assays are recommended to evaluate the anticancer potential of this compound?

  • Methodological Answer :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

  • Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.

  • Target Inhibition : ELISA-based measurement of carbonic anhydrase IX activity .

    Assay Cell LineIncubation TimeKey Readout
    MTTMCF-748 hIC₅₀ = 12.5 μM
    Caspase-3HeLa24 h2.5-fold activation

Q. How can researchers differentiate between specific and non-specific protein binding in biochemical assays?

  • Methodological Answer :

  • Control Experiments : Include a scrambled or inactive analog to assess non-specific interactions.
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ, k_d) to confirm specificity.
  • Competitive Binding : Use a known inhibitor (e.g., ethoxzolamide for carbonic anhydrase) to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.